N-(2,4-dichlorophenyl)-N',N'-diethyloxamide
Overview
Description
N-(2,4-dichlorophenyl)-N’,N’-diethyloxamide is an organic compound with the molecular formula C12H14Cl2N2O. This compound is characterized by the presence of a dichlorophenyl group attached to an oxamide moiety, which is further substituted with diethyl groups. It is a member of the oxamide family, known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-N’,N’-diethyloxamide typically involves the reaction of 2,4-dichloroaniline with diethyl oxalate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the desired oxamide compound.
Industrial Production Methods
On an industrial scale, the production of N-(2,4-dichlorophenyl)-N’,N’-diethyloxamide can be achieved through a continuous flow process. This method offers several advantages, including improved reaction efficiency, better control over reaction parameters, and higher yields. The use of automated reactors and advanced monitoring systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-N’,N’-diethyloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxamides with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of oxamides with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,4-dichlorophenyl)-N’,N’-diethyloxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its pharmacological properties.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, and in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-N’,N’-diethyloxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorophenyl)acetamide: Similar structure but with an acetamide group instead of an oxamide moiety.
N-(2,4-dichlorophenyl)urea: Contains a urea group instead of an oxamide moiety.
2,4-dichlorophenyl isothiocyanate: Contains an isothiocyanate group instead of an oxamide moiety.
Uniqueness
N-(2,4-dichlorophenyl)-N’,N’-diethyloxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its reactivity and potential biological activity, while the oxamide moiety provides stability and versatility in various applications.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-N',N'-diethyloxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-3-16(4-2)12(18)11(17)15-10-6-5-8(13)7-9(10)14/h5-7H,3-4H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBELBXFMHVSKHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)NC1=C(C=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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